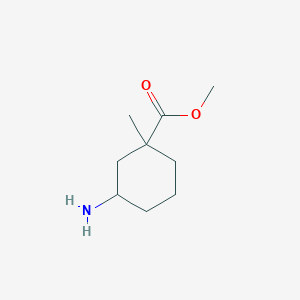

Methyl 3-amino-1-methylcyclohexane-1-carboxylate

Description

Methyl 3-amino-1-methylcyclohexane-1-carboxylate (CAS: 1638768-81-6) is a cyclohexane derivative featuring a methyl ester group at position 1 and an amino group at position 3, with an additional methyl substituent at position 1. Its molecular formula is C₉H₁₇NO₂, and it has a molecular weight of 171.24 g/mol . The compound requires storage in dark, inert conditions or at -20°C to maintain stability. It is classified under hazard class 8 (corrosive substances) with multiple precautionary codes (e.g., H302, H315, H319), indicating acute oral toxicity, skin irritation, and serious eye irritation . Its applications span pharmaceutical intermediates and organic synthesis, though specific industrial uses remain underexplored in available literature.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 3-amino-1-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-9(8(11)12-2)5-3-4-7(10)6-9/h7H,3-6,10H2,1-2H3 |

InChI Key |

PYMSRNPVZDVUOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Alkali-Mediated Coupling

A prominent method involves the coupling of 3-ethoxy-2-cyclohexen-1-one (structural formula I) with N-methylcaprolactam (structural formula II) in an inert solvent under alkaline conditions. Key steps include:

-

Reagents : Potassium tert-butoxide (1.5 eq), tetrahydrofuran (THF) as the solvent.

-

Conditions : Reaction at 0°C, followed by gradual warming to room temperature.

-

Workup : Acidification with hydrochloric acid (pH 1) and recrystallization with ethyl acetate.

Mechanistic Insight :

The reaction proceeds via deprotonation of N-methylcaprolactam by the strong base, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of 3-ethoxy-2-cyclohexen-1-one. Subsequent elimination of ethanol forms the conjugated enamine product.

Organolithium-Mediated Coupling

An alternative approach employs n-butyllithium (n-BuLi) and diisopropylamine (DIPA) in toluene:

-

Reagents : n-BuLi (1.5 eq), DIPA (1.5 eq), toluene solvent.

-

Conditions : Reaction at -20°C, followed by gradual warming.

-

Workup : Aqueous extraction and recrystallization with toluene/sherwood oil.

Advantages :

This method avoids THF, which can form peroxides, enhancing safety in industrial settings.

Esterification of Carboxylic Acid Precursors

Trimethylchlorosilane (TMSCl)-Mediated Esterification

A general esterification protocol for amino acid derivatives involves TMSCl and methanol:

-

Reagents : TMSCl (2 eq), methanol.

-

Conditions : Room temperature, 24-hour reaction.

Application to Target Compound :

If 3-amino-1-methylcyclohexane-1-carboxylic acid is available, esterification with methanol and TMSCl would yield the target ester.

Comparative Analysis of Methods

| Method | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Alkali-mediated coupling | KOtBu, THF | THF | 0°C → RT | 90% | 98% |

| Organolithium coupling | n-BuLi, DIPA | Toluene | -20°C → RT | 91% | 97% |

| TMSCl esterification | TMSCl, MeOH | CH3CN | RT | ~85%* | >95%* |

*Theoretical yield based on analogous reactions.

Industrial-Scale Considerations

Solvent Optimization

Catalytic Enhancements

-

Phase-Transfer Catalysts : Addition of KBr or crown ethers improves reaction rates in biphasic systems.

-

Continuous Flow Reactors : Automated systems enhance yield reproducibility and reduce reaction times.

Challenges and Solutions

Racemization Concerns

Byproduct Formation

Emerging Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of methyl 3-amino-1-methylcyclohexane-1-carboxylate typically involves multi-step organic reactions, including the formation of the cyclohexane ring and the introduction of functional groups like the amino and carboxylate moieties. The hydrochloride form enhances solubility, making it suitable for biological applications. The compound interacts with biological targets through hydrogen bonding and ionic interactions, influencing enzyme activity and receptor function .

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals : The compound's structural similarity to neurotransmitters makes it a valuable building block for developing drugs targeting neurological disorders.

Biology

In biological research, this compound has been studied for its potential roles in:

- Enzyme-Substrate Interactions : It can be used to investigate how enzymes interact with substrates, providing insights into metabolic pathways.

- Protein-Ligand Binding Studies : The compound's ability to bind with proteins can help elucidate mechanisms of action for various biological processes .

Industry

The compound is also applied in the production of specialty chemicals and materials. Its unique structure allows for further functionalization, which can be tailored for specific industrial applications.

Case Study 1: Neurological Applications

A study investigated the effects of this compound on synaptic transmission. Results indicated that the compound modulated neurotransmitter release, suggesting potential therapeutic benefits for conditions like depression and anxiety .

Case Study 2: Synthetic Pathways

Research focused on developing efficient synthetic pathways using this compound as an intermediate. The study highlighted a palladium-catalyzed method that improved yield and reduced reaction times in synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of methyl 3-amino-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing active metabolites. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (CAS 1044637-58-2)

- Molecular Formula: C₁₀H₁₉NO₂ (vs. C₉H₁₇NO₂ for the target compound).

- The methyl group at position 4 (vs. position 1) modifies steric interactions, which could influence reactivity in substitution or cyclization reactions .

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate (CAS 2091375-37-8)

- Molecular Formula: C₁₀H₁₉NO₂.

- Key Differences: The amino and methyl groups both occupy position 3, creating a geminal substitution pattern. This configuration may reduce conformational flexibility compared to the target compound, impacting binding affinity in biological systems .

Ethyl 2-amino-1-cyclohexene-1-carboxylate

- Structure : Features a cyclohexene ring (unsaturated) instead of cyclohexane.

- Key Differences: The double bond introduces rigidity and electronic effects (e.g., conjugation with the ester group), enhancing reactivity in Diels-Alder or electrophilic addition reactions. The amino group at position 2 further diversifies its synthetic utility .

Cyclopentane and Cyclobutane Analogues

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)

- Molecular Formula: C₇H₁₃NO₂.

- Its smaller size may enhance solubility in polar solvents .

Methyl 1-(methylamino)cyclobutanecarboxylate

- Structure: Cyclobutane ring with methylamino and ester groups.

- Key Differences: The strained four-membered ring significantly elevates reactivity, making it prone to ring-opening reactions. The methylamino group at position 1 distinguishes it from the target compound’s amino group at position 3 .

Property Comparison Table

Biological Activity

Methyl 3-amino-1-methylcyclohexane-1-carboxylate (MMCA) is an organic compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with MMCA, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

MMCA features a cyclohexane ring with an amino group and a methyl ester functional group. Its molecular formula is , which contributes to its reactivity and interactions within biological systems. The presence of both an amino group and a methyl ester enhances its solubility and potential for various biological interactions.

2. Anticonvulsant Activity

Preliminary studies have explored the anticonvulsant properties of MMCA and its derivatives. In particular, enaminones derived from MMCA have been evaluated for their anticonvulsant activity, indicating a possible therapeutic application in seizure disorders . The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of MMCA on various cancer cell lines. For instance, related compounds have demonstrated moderate cytotoxicity against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation . These findings highlight the potential for MMCA in cancer therapeutics, although further research is necessary to establish definitive cytotoxic profiles.

Table 1: Summary of Biological Activities

Synthesis and Application in Pharmaceutical Research

MMCA is synthesized through various methods involving cyclohexane derivatives. Its unique structure allows for further functionalization, making it a valuable compound in synthetic chemistry. The compound's versatility has led to its exploration in drug development, particularly for conditions requiring modulation of blood coagulation or seizure management.

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-1-methylcyclohexane-1-carboxylate, and how is its structure validated?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions, such as the interaction between 1,3-dicarbonyls and conjugated dienes, catalyzed by ceric ammonium nitrate (CAN) . Reaction optimization includes adjusting temperature (e.g., 60–80°C), solvent polarity, and catalyst loading. Structural validation employs:

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., cyclohexane ring conformation) .

- NMR spectroscopy : Confirms amino and methyl substituents via characteristic H/C chemical shifts (e.g., δ 1.2–1.8 ppm for cyclohexane protons) .

- Mass spectrometry : Verifies molecular weight (e.g., [M+H] peak at m/z 186) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Incompatibilities : Store away from strong oxidizers (e.g., peroxides) and bases to prevent hazardous reactions .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction kinetics be analyzed for the synthesis of this compound?

- Methodological Answer :

- Rate constant determination : Use UV-Vis spectroscopy or HPLC to monitor substrate consumption over time. Apply the Michaelis-Menten equation to calculate effective rate constants () for cycloaddition steps .

- Activation energy : Perform reactions at varying temperatures (e.g., 40–100°C) and use the Arrhenius plot ( vs. ) to derive .

- Example Data :

| Temperature (°C) | (s) |

|---|---|

| 60 | |

| 80 |

Q. What computational methods are suitable for studying the molecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. Analyze hydrogen bonding and hydrophobic interactions .

- Molecular dynamics (MD) : Run 100 ns simulations in explicit solvent (e.g., water) to assess conformational stability .

Q. What pharmacological applications are plausible for this compound?

- Methodological Answer :

- Drug precursor : Functionalize the amino group for synthesizing analogs with anti-inflammatory or antimicrobial activity. Test in vitro using:

- Cell viability assays (MTT assay) for cytotoxicity .

- Enzyme inhibition studies (e.g., COX-2 inhibition via ELISA) .

- Structure-activity relationship (SAR) : Modify the cyclohexane ring or ester group and compare IC values against lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.